1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine derivatives involves multi-step chemical processes including bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine as a material. These steps lead to the formation of various derivatives through acylation reactions with acyl chloride, showcasing the compound's versatility in chemical synthesis (Yang Qi-don, 2015).
Molecular Structure Analysis
X-ray crystallography studies have provided detailed insights into the molecular structure of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine derivatives. These studies reveal the supramolecular organization in crystals, highlighting the importance of R22(8) hydrogen bonding and arene interactions in the crystal packing of these compounds. The molecular structure is characterized by strong dipolar p-nitroanisole groups, which influence the compound's physical and chemical properties (Deogratias Ntirampebura et al., 2008).
Chemical Reactions and Properties
The reactivity of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine with various reagents and under different conditions has been explored to understand its chemical behavior. Studies on the kinetics and mechanisms of reactions involving similar compounds provide insight into how different functional groups, such as nitro, methoxy, and halogen substituents, influence the compound's reactivity and stability. These reactions often involve complex mechanisms, including nucleophilic substitutions and the formation of zwitterionic intermediates (E. Castro et al., 2001).
Physical Properties Analysis
The physical properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine derivatives, such as melting points, solubility, and crystal structure, have been extensively studied. Differential scanning calorimetry (DSC) and other thermal analysis techniques are used to examine the thermal stability and phase transitions of these compounds. The crystallographic studies shed light on the compound's solid-state characteristics, including molecular symmetry, crystal packing, and intermolecular forces that govern the formation of various polymorphic forms (K. E. Wells et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, such as its acidity, basicity, and reactivity towards different chemical reagents, have been characterized through spectroscopic and computational studies. These investigations provide insights into the electron density distribution, molecular orbitals, and potential reactive sites within the molecule. Such studies are crucial for understanding the compound's behavior in various chemical environments and for designing derivatives with enhanced properties (N. Prabavathi et al., 2015).
Scientific Research Applications
Antifungal Medicines : A study by Ke et al. (2010) describes the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a crucial intermediate in antifungal medications, synthesized without a catalyst (Ke et al., 2010).
Central Nervous System Agents : Mokrosz et al. (1994) studied a compound, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, as a potent 5-HT1A receptor antagonist, indicating its potential use in neuroscience (Mokrosz et al., 1994).
Serotonin Antagonist : Raghupathi et al. (1991) identified a derivative, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, showing high affinity for 5-HT1A receptors and selective antagonist activity (Raghupathi et al., 1991).
Dopamine Receptor Affinity : Penjisevic et al. (2016) synthesized novel piperazine derivatives, with one specific compound showing high affinity for dopamine receptors, suggesting applications in neuropsychopharmacology (Penjisevic et al., 2016).
Antibacterial Activity : Nagaraj et al. (2019) reported that novel piperazine-linked methylene-bis-coumarins, including those with 4-methoxyphenyl moieties, displayed potent antibacterial activity against human pathogens (Nagaraj et al., 2019).
GABA A Receptor Agonist : Onawole et al. (2017) found that a newly synthesized arylpiperazine-based drug exhibited promising biodegradability and potential as an agonist in the human GABA A receptor (Onawole et al., 2017).
Optical Imaging Agent for 5HT1A Receptors : Chaturvedi et al. (2018) synthesized silver nanoparticles capped with methoxyphenyl piperazine-dithiocarbamate, showing potential as a targeted optical imaging agent for 5HT1A receptors (Chaturvedi et al., 2018).
HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) identified bis(heteroaryl)piperazines, including derivatives of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Positron Emission Tomography (PET) Imaging : Plenevaux et al. (2000) developed [(18)F]p-MPPF, a radiolabeled antagonist of 5-HT(1A) receptors, for studying serotonergic neurotransmission using PET (Plenevaux et al., 2000).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKOFMRPAJEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408653 | |
Record name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
CAS RN |
74852-61-2 | |
Record name | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74852-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-METHOXYPHENYL)-4-(4-NITROPHENYL)PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.